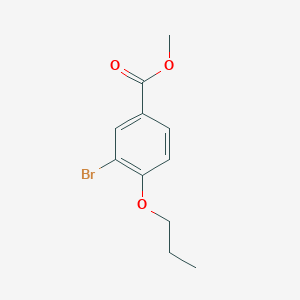

Methyl 3-bromo-4-propoxybenzoate

Description

Contextualization within Aromatic Esters and Halogenated Benzoic Acid Derivatives Research

Aromatic esters are a significant class of organic compounds defined by an ester functional group (–COO–R) attached to an aromatic ring. numberanalytics.comnumberanalytics.com They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their general stability, combined with the reactivity of the ester group through reactions like hydrolysis and reduction, makes them versatile in synthetic chemistry. numberanalytics.comnumberanalytics.com

Within this broad class, halogenated benzoic acid derivatives have attracted considerable research interest. The introduction of a halogen, such as bromine or chlorine, onto the benzene (B151609) ring of a benzoic acid derivative can significantly alter its pharmacokinetic properties and reactivity. nih.gov For instance, research has shown that introducing bromine at the 3-position of a central benzene ring can lead to improved biological characteristics in certain therapeutic agents. nih.gov The study of halogenated benzoic acids is also crucial for analytical techniques like thin-layer chromatography, where substituent effects influence separation and detection. researchgate.net Methyl 3-bromo-4-propoxybenzoate sits (B43327) at the intersection of these two areas, combining the features of an aromatic ester with those of a halogenated benzoic acid derivative.

Significance of Bromine and Propoxy Substituents in Chemical Functionality and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three substituents on the aromatic ring. Functional groups are key structural elements that define how organic molecules react. libretexts.org

The bromine atom at the C-3 position has a dual electronic effect. It is strongly electron-withdrawing through the inductive effect due to its high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.commsu.edu However, it possesses lone pairs of electrons that can be donated into the ring via resonance (a p-π conjugation effect). msu.edu This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions relative to the bromine. stackexchange.com This deactivating but ortho-, para-directing nature is a hallmark of halogen substituents. makingmolecules.com Furthermore, the carbon-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. indiamart.com

The propoxy group (–OCH₂CH₂CH₃) at the C-4 position is generally considered an activating group. The oxygen atom is electron-withdrawing inductively, but its lone pairs strongly donate electron density to the aromatic ring through resonance. This resonance effect typically outweighs the inductive effect, increasing the ring's nucleophilicity and making it more reactive towards electrophiles. rutgers.edu Like the bromine atom, it is also an ortho-, para-director. The presence of both the bromine and propoxy groups creates a complex activation/deactivation pattern on the ring, influencing the regioselectivity of further chemical transformations. The propoxy group also increases the lipophilicity of the molecule, which can influence its solubility and interactions with other molecules.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromine (Br) | 3 | Inductively withdrawing, weakly resonance donating stackexchange.commsu.edu | Deactivates ring, ortho-, para-directing stackexchange.commakingmolecules.com |

| Propoxy (OPr) | 4 | Inductively withdrawing, strongly resonance donating rutgers.edu | Activates ring, ortho-, para-directing rutgers.edu |

| Methyl Ester (CO₂Me) | 1 | Deactivating (electron-withdrawing) | Meta-directing |

Historical Overview of Related Benzoate (B1203000) Derivatives in Synthetic and Mechanistic Studies

The study of benzoate derivatives is rooted in the history of benzoic acid itself. Discovered in the 16th century from the dry distillation of gum benzoin, its structure was later determined by Liebig and Wöhler in 1832. newworldencyclopedia.orgwikipedia.org While early preparations relied on natural sources, industrial methods later evolved, such as the partial oxidation of toluene. newworldencyclopedia.orgwikipedia.org

The synthesis and application of benzoate esters have a long history, particularly in medicine. Benzocaine, the ethyl ester of 4-aminobenzoic acid, was first synthesized in 1890 and demonstrated to have local anesthetic properties. nih.gov This spurred further research into other benzoate ester derivatives, establishing them as a critical scaffold in drug discovery. nih.gov Studies on cocaine, a natural product containing a benzoate ester, revealed that this functional group was crucial for its anesthetic effect. nih.gov This historical context underscores the long-standing importance of synthesizing and studying variously substituted benzoate esters for their potential biological activities.

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily recognized as a synthetic building block or intermediate. bldpharm.com Its availability from chemical suppliers indicates its use in ongoing research and development projects. bldpharm.combldpharm.com The research landscape for compounds of this type is dominated by their application in the synthesis of more complex molecules with potential utility in medicinal chemistry and materials science.

The future directions for this compound are intrinsically linked to its chemical reactivity. The bromine atom at the 3-position makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse chemical moieties, including alkyl, aryl, and vinyl groups, at this specific position. Research into novel benzoic acid derivatives as inhibitors of biological targets, such as influenza neuraminidase, highlights the continued interest in this class of compounds. acs.org Therefore, this compound is likely to be used in the synthesis of libraries of complex molecules for screening in drug discovery programs and for the development of new functional materials.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is focused on its strategic utility in organic synthesis. The specific substitution pattern is not accidental; it is designed for controlled, regioselective chemical modifications.

The primary objectives of studying this molecule include:

Utilization as a versatile synthetic intermediate: The compound serves as a platform to build more elaborate molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. numberanalytics.com The bromine atom can be substituted via nucleophilic aromatic substitution or, more commonly, used in cross-coupling reactions. indiamart.com

Investigation of regioselective reactions: With multiple substituents, the molecule is a model for studying how the interplay of electronic and steric effects directs the outcome of further reactions on the aromatic ring.

Synthesis of targeted functional molecules: Researchers can use this compound as a starting material to synthesize specific target molecules, such as potential pharmaceuticals or new organic materials, where this particular substitution pattern is a required feature of the final product. acs.org

In essence, the academic interest in this compound is not necessarily in the compound for its own sake, but for the chemical possibilities it unlocks as a precisely functionalized building block.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRHDQVNPWMLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626752 | |

| Record name | Methyl 3-bromo-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216965-51-4 | |

| Record name | Methyl 3-bromo-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Methodologies and Structural Elucidation of Methyl 3 Bromo 4 Propoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of Methyl 3-bromo-4-propoxybenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl ester and propoxy groups. The chemical shifts (δ) are influenced by the electron-donating propoxy group and the electron-withdrawing bromine atom and ester functionality.

The aromatic region is expected to show three signals. The proton at the C5 position, flanked by the bromine and the ester group, is anticipated to be the most deshielded. The protons at the C2 and C6 positions will also have characteristic shifts, with their multiplicity determined by coupling to adjacent protons.

The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The methyl ester group will appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C2) | 8.10 | d | 2.2 |

| Aromatic H (C6) | 7.85 | dd | 8.7, 2.2 |

| Aromatic H (C5) | 6.95 | d | 8.7 |

| Methoxy (B1213986) H (OCH₃) | 3.88 | s | - |

| Propoxy OCH₂ | 4.05 | t | 6.5 |

| Propoxy CH₂ | 1.85 | sextet | 7.4 |

| Propoxy CH₃ | 1.05 | t | 7.4 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring. The carbon of the carbonyl group in the ester will appear at a characteristically downfield position.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165.5 |

| Aromatic C1 | 124.0 |

| Aromatic C2 | 134.5 |

| Aromatic C3 | 111.5 |

| Aromatic C4 | 158.0 |

| Aromatic C5 | 114.0 |

| Aromatic C6 | 131.0 |

| Methoxy OCH₃ | 52.5 |

| Propoxy OCH₂ | 70.5 |

| Propoxy CH₂ | 22.5 |

| Propoxy CH₃ | 10.5 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be expected to show correlations between the aromatic protons on adjacent carbons (H5 with H6) and within the propoxy chain (OCH₂ with the adjacent CH₂ and that CH₂ with the terminal CH₃). bipm.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com The HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, the aromatic proton signals to their respective aromatic carbon signals, and the protons of the propoxy and methoxy groups to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. bipm.org This is particularly useful for identifying the placement of substituents on the aromatic ring and for confirming the ester linkage. For example, correlations would be expected between the methoxy protons and the carbonyl carbon, and between the propoxy OCH₂ protons and the C4 carbon of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl and ester groups. The aromatic ring will also give rise to several characteristic bands.

Predicted IR Absorption Frequencies:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1725-1705 | Strong |

| C-O Stretch (Ester) | 1300-1200 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

The vibrations of the heavier atoms, such as the carbon-bromine bond, and the ether linkage are also detectable, typically in the fingerprint region of the IR and Raman spectra.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically in the range of 600-500 cm⁻¹.

C-O-C Stretch (Ether): The asymmetric C-O-C stretching of the propoxy group will likely produce a strong band in the region of 1250-1000 cm⁻¹. The symmetric stretch is generally weaker and may be more difficult to identify.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is also Raman active. The C-Br stretch would also be observable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through the analysis of its fragmentation patterns upon ionization.

The theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated as follows:

¹²C: 11 x 12.000000 = 132.000000

¹H: 13 x 1.007825 = 13.101725

⁷⁹Br: 1 x 78.918337 = 78.918337

¹⁶O: 3 x 15.994915 = 47.984745

Total (for [M]⁺ with ⁷⁹Br): 272.004807 Da

¹²C: 11 x 12.000000 = 132.000000

¹H: 13 x 1.007825 = 13.101725

⁸¹Br: 1 x 80.916291 = 80.916291

¹⁶O: 3 x 15.994915 = 47.984745

Total (for [M+2]⁺ with ⁸¹Br): 274.002761 Da

HRMS would be able to confirm these exact masses to within a few parts per million (ppm), unequivocally establishing the elemental composition of the molecule.

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of a molecule's structure. While specific experimental mass spectral data for this compound is not available, a probable fragmentation pathway can be predicted based on the analysis of structurally similar compounds, such as Methyl 4-propoxybenzoate. massbank.eu

The primary fragmentation events for this compound under electron ionization (EI) would likely involve:

Loss of the methoxy group (-OCH₃): The molecular ion could lose a methoxy radical to form a stable acylium ion.

[C₁₁H₁₃BrO₃]⁺• → [C₁₀H₁₀BrO₂]⁺ + •OCH₃

Loss of the propoxy group (-OCH₂CH₂CH₃): Cleavage of the ether bond could result in the loss of a propoxy radical.

[C₁₁H₁₃BrO₃]⁺• → [C₈H₄BrO₂]⁺ + •OCH₂CH₂CH₃

Alpha-cleavage of the propoxy group: Fragmentation of the propyl chain itself, particularly the loss of an ethyl radical, is a common pathway for ethers.

[C₁₁H₁₃BrO₃]⁺• → [C₉H₈BrO₃]⁺ + •CH₂CH₃

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the propoxy chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene).

[C₁₁H₁₃BrO₃]⁺• → [C₈H₇BrO₃]⁺• + C₃H₆

A hypothetical table of major fragments is presented below:

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

| 272 | [C₁₁H₁₃BrO₃]⁺• | - |

| 241 | [C₁₀H₁₀BrO₂]⁺ | •OCH₃ |

| 229 | [C₈H₄BrO₂]⁺ | •OCH₂CH₂CH₃ |

| 243 | [C₉H₈BrO₃]⁺ | •CH₂CH₃ |

| 230 | [C₈H₇BrO₃]⁺• | C₃H₆ |

These predicted fragmentation patterns, when compared with experimental data, would provide strong evidence for the structural confirmation of this compound.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, there are no published X-ray crystallographic studies for this compound. Therefore, the following subsections describe the type of information that would be obtained from such an analysis, should a suitable single crystal of the compound be grown and analyzed.

The initial step in a crystallographic analysis is the determination of the unit cell parameters (the dimensions a, b, and c of the repeating unit, and the angles α, β, and γ between them) and the space group. The space group describes the symmetry elements present within the crystal lattice. This information is fundamental to solving the crystal structure.

Once the crystal structure is solved and refined, a detailed analysis of the internal molecular geometry can be performed. This would include precise measurements of:

Bond Lengths: The distances between the centers of bonded atoms (e.g., C-C, C-O, C-Br bonds). These values would be expected to be in agreement with standard values for similar chemical environments.

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C, C-C-Br). Deviations from ideal geometries could indicate steric strain within the molecule.

Torsional Angles: These describe the conformation of the molecule, such as the rotation around the C-O bonds of the ester and ether linkages, and the orientation of the propoxy chain relative to the benzene ring.

A hypothetical data table of selected bond lengths and angles is presented below, based on standard values for similar structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C(aromatic)-C(aromatic) | ~1.39 |

| C(aromatic)-O | ~1.37 |

| C=O | ~1.21 |

| C(carbonyl)-O | ~1.34 |

| O-C(methyl) | ~1.43 |

| O-C(propyl) | ~1.43 |

| C(propyl)-C(propyl) | ~1.52 |

| Bond Angles (°) | |

| C-C-Br | ~120 |

| C-O-C(propyl) | ~118 |

| O=C-O | ~123 |

The torsional angles obtained from X-ray crystallography would reveal the preferred conformation of this compound in the solid state. Key conformational features to be determined would include:

The planarity of the benzoate (B1203000) group.

The orientation of the propoxy group relative to the plane of the benzene ring. It is likely that the propyl chain would adopt a staggered conformation to minimize steric hindrance.

Intermolecular interactions, such as hydrogen bonding (if any), halogen bonding (involving the bromine atom), and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

A comprehensive analysis of the intermolecular interactions and crystal packing motifs of this compound is contingent upon the availability of its single-crystal X-ray crystallographic data. This experimental technique provides precise atomic coordinates, which are essential for identifying and characterizing non-covalent interactions such as C-H···O hydrogen bonds and π-π stacking.

Despite a thorough search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the specific crystal structure of this compound has not been publicly reported. Consequently, a detailed, experimentally verified description of its crystal packing and the specific intermolecular forces that govern its solid-state architecture cannot be provided at this time.

While it is possible to speculate on potential interactions based on the molecular structure of this compound and published data for analogous compounds, such a discussion would be theoretical and lack the scientific rigor demanded by crystallographic analysis. For instance, studies on similar aromatic esters have revealed the presence of various weak intermolecular interactions that influence their crystal packing.

For example, the crystal structure of methyl 4-bromo-3,5-dimethoxybenzoate is characterized by Br···O contacts and π-π stacking interactions, which, in conjunction with weak C-H···O hydrogen bonds, form a three-dimensional network. nih.gov In another related compound, methyl 4-bromo-3-hydroxybenzoate, the crystal packing is dominated by O-H···O hydrogen bonds, resulting in the formation of helical chains. nih.gov

Therefore, the elucidation of the intermolecular interactions and crystal packing motifs for this compound awaits future single-crystal X-ray diffraction studies.

Computational and Theoretical Chemistry Studies of Methyl 3 Bromo 4 Propoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with high accuracy. For Methyl 3-bromo-4-propoxybenzoate, these calculations can reveal critical details about its electronic environment and potential for chemical transformation.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust method for determining the electronic ground state of a molecule. By calculating the electron density, DFT can predict the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional structure.

A hypothetical optimized structure of this compound, as would be determined by DFT calculations, would provide the precise spatial arrangement of its constituent atoms. The results of such a calculation would be presented in a table detailing the key geometric parameters.

Table 1: Hypothetical Ground State Geometric Parameters of this compound (Calculated via DFT)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.90 | |

| C-O (propoxy) | 1.37 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.34 | |

| O-CH2 (propoxy) | 1.43 | |

| **Bond Angles (°) ** | ||

| C-C-Br | 119.5 | |

| C-C-O (propoxy) | 120.5 | |

| O-C=O | 124.0 | |

| C-O-CH3 | 115.0 | |

| Dihedral Angles (°) | ||

| C-C-O-C (propoxy) | 180.0 (planar) | |

| C-C-C=O (ester) | 0.0 or 180.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is crucial for predicting how a molecule will interact with other charged species. For this compound, the MEP map would highlight regions of positive and negative electrostatic potential.

Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this molecule, negative potentials would be expected around the oxygen atoms of the propoxy and ester groups, as well as the bromine atom due to its high electronegativity. Positive potentials would likely be found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the FMO analysis would pinpoint the specific atoms or regions that are most involved in potential chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the propoxy group and the ester linkage in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Potential Energy Surface Exploration

Molecular mechanics and dynamics simulations are employed to explore the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By systematically rotating the rotatable bonds, such as the C-O bonds of the propoxy and ester groups, a computational search can identify the low-energy regions of the conformational space.

Identification of Stable Conformers and Rotational Barriers

From the exploration of the potential energy surface, several stable conformers (local minima on the PES) can be identified. For each stable conformer, its relative energy can be calculated, allowing for the determination of the most stable, or global minimum, conformation.

Furthermore, the energy barriers required to rotate from one stable conformer to another can be calculated. These rotational barriers provide insight into the flexibility of the molecule at different temperatures. A hypothetical analysis would likely reveal that the planarity of the benzene (B151609) ring is maintained, with the primary conformational flexibility arising from the propoxy chain and the orientation of the methyl ester group.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational modeling serves as a powerful tool to forecast the behavior of molecules in chemical reactions. By analyzing the electronic structure and energy landscapes, we can predict where and how a molecule is likely to react.

Prediction of Reaction Sites and Regioselectivity

The reactivity of this compound is primarily dictated by the interplay of the substituents on the benzene ring: the bromo, propoxy, and methyl ester groups. To predict the most probable sites for electrophilic and nucleophilic attack, computational methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electron density on the molecule.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, incoming electrophiles will favor positions on the benzene ring with the highest electron density. The propoxy group (-OPr) is a strong activating group due to the resonance effect of the oxygen lone pairs, which increases electron density at the ortho and para positions. Conversely, the methyl ester group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring, particularly from the ortho and para positions relative to itself. The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions.

Given the positions of the existing substituents on this compound (bromo at C3, propoxy at C4), the directing effects can be summarized as follows:

Propoxy group (at C4): Strongly activates and directs ortho (C3 and C5) and para (C1, which is occupied by the ester).

Bromo group (at C3): Weakly deactivates and directs ortho (C2 and C4) and para (C6).

Methyl ester group (at C1): Deactivates and directs meta (C3 and C5).

Considering these competing influences, computational analysis of the electrostatic potential map would be crucial. It is anticipated that the positions ortho to the strongly activating propoxy group (C5) and ortho to the bromo group (C2) would be the most likely sites for electrophilic attack. The steric hindrance from the propoxy group might slightly disfavor the C5 position.

Nucleophilic Attack:

Nucleophilic attack will target sites with low electron density. In this compound, the carbonyl carbon of the methyl ester group is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the adjacent oxygen atom. Therefore, this site is a prime target for nucleophiles, leading to reactions such as hydrolysis or amidation.

A theoretical analysis of the Lowest Unoccupied Molecular Orbital (LUMO) distribution would pinpoint the most electrophilic centers. It is expected that the LUMO would be largely localized on the methyl ester group, confirming its susceptibility to nucleophilic attack.

Analysis of Reaction Energetics and Transition States

Computational chemistry allows for the detailed examination of reaction pathways, including the energies of reactants, products, intermediates, and transition states. This analysis is fundamental to understanding reaction rates and mechanisms.

For a hypothetical reaction, such as the nitration of this compound, computational methods can be used to model the energy profile. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates (e.g., the sigma complex or Wheland intermediate for each possible substitution pattern), and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and obtaining thermodynamic data like Gibbs free energy.

By comparing the activation energies (the energy difference between the reactants and the transition state) for substitution at different positions on the aromatic ring, one can predict the most favorable reaction pathway and thus the major product. For instance, the activation energy for nitration at the C5 position is expected to be lower than at other positions due to the strong activating effect of the adjacent propoxy group.

In Silico Spectroscopic Prediction and Validation

Computational methods can simulate various types of spectra, providing valuable data for structure elucidation and for the validation of experimental findings.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects (often modeled using a Polarizable Continuum Model, PCM).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

While specific experimental data is not available for direct comparison, a theoretical prediction would involve the following steps:

Performing a conformational analysis to identify the most stable conformer(s) of the molecule, particularly concerning the orientation of the propoxy and methyl ester groups.

Calculating the NMR shielding tensors for each nucleus in the stable conformer(s).

Referencing these shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

The predicted chemical shifts can be invaluable for assigning peaks in an experimental spectrum and for confirming the molecular structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C (Ester) | ~165 |

| C-O (Propoxy) | ~70 |

| C1 (ipso-Ester) | ~125 |

| C2 (CH) | ~115 |

| C3 (C-Br) | ~112 |

| C4 (C-OPr) | ~158 |

| C5 (CH) | ~118 |

| C6 (CH) | ~128 |

| Methoxy (B1213986) C (Ester) | ~52 |

| Propoxy CH₂ (alpha) | ~70 |

| Propoxy CH₂ (beta) | ~22 |

| Propoxy CH₃ (gamma) | ~10 |

Note: These are estimated values based on typical shifts for similar functional groups and are subject to variation based on the specific computational method and parameters used.

Simulated Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum.

The process involves:

Optimizing the molecular geometry.

Calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and normal modes.

Calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.

Key Predicted Vibrational Frequencies for this compound:

C=O Stretch (Ester): A strong band expected around 1720-1740 cm⁻¹ in the IR spectrum.

C-O-C Stretch (Ether and Ester): Bands in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

C-Br Stretch: A weaker band expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Comparing a simulated IR or Raman spectrum with an experimental one can provide strong evidence for the correct identification of the compound.

Chemical Reactivity and Transformation Pathways of Methyl 3 Bromo 4 Propoxybenzoate

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is the most reactive site for many synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the substituents on the ring. chadsprep.comyoutube.com For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. ncert.nic.inacs.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chadsprep.comlibretexts.org

In the case of methyl 3-bromo-4-propoxybenzoate, the molecule possesses both an electron-donating group (the propoxy group, -OPr) and an electron-withdrawing group (the methyl ester group, -COOCH₃). The propoxy group is para to the bromine atom, while the ester group is in the meta position.

The strong electron-donating nature of the para-propoxy group increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Furthermore, the electron-withdrawing ester group is in the meta position, which does not allow it to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. ncert.nic.in Consequently, this compound is generally not a good substrate for nucleophilic aromatic substitution reactions under standard SNAr conditions. The reaction is expected to be slow and require harsh conditions, if it proceeds at all.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. wizeprep.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C3 position.

| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 1-Bromo-4-propoxybenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |

| Methyl 4-bromobenzoate | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ncert.nic.innih.gov this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C3 position. chemspider.com

| Aryl Bromide Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | n-Butyl acrylate (B77674) | Pd(OAc)₂ | Et₃N | DMF | 95 |

| 1-Bromo-4-propoxybenzene | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 85 |

| Methyl 4-bromobenzoate | Ethyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 90 |

Sonogashira Reaction: The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. youtube.com This reaction would install an alkynyl group at the C3 position of this compound.

| Aryl Bromide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 98 |

| 1-Bromo-4-propoxybenzene | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 89 |

| Methyl 4-bromobenzoate | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 91 |

Reductive Debromination Pathways

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation. nih.gov For instance, the reaction can be carried out using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like potassium formate. youtube.com This transformation would convert this compound into methyl 4-propoxybenzoate. This can be useful if the bromine was initially used as a directing group and is no longer needed in the final product.

Reactions of the Propoxy Ether Moiety

The propoxy group, while generally stable, can undergo specific reactions under certain conditions.

Cleavage of the Ether Bond

The aryl ether linkage can be cleaved to reveal a phenol (B47542). A standard reagent for this transformation is boron tribromide (BBr₃). The reaction typically proceeds by the formation of an adduct between the ether oxygen and the Lewis acidic boron atom. ncert.nic.in This is followed by a nucleophilic attack of a bromide ion on one of the carbons of the ether. In the case of an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond, yielding the corresponding phenol, methyl 3-bromo-4-hydroxybenzoate, and 1-bromopropane (B46711). nih.gov

Functionalization of the Propyl Chain

While the aromatic ring and the bromine substituent are the primary sites of reactivity, the propyl chain of the propoxy group can also be functionalized, although this is less common. One potential pathway is through free-radical halogenation. wikipedia.orgncert.nic.in Under UV light or with a radical initiator, a halogen such as bromine can selectively substitute a hydrogen atom on the alkyl chain. The position most likely to react is the α-carbon (the carbon atom attached to the ether oxygen), as the resulting radical is stabilized by the adjacent oxygen atom, similar to a benzylic position. libretexts.org This would lead to the formation of a bromo-substituted propoxy chain, which could then be used for further synthetic modifications.

Another potential transformation is the oxidation of the propyl chain. Strong oxidizing agents can sometimes cleave alkyl chains attached to an aromatic ring, although the ether linkage adds complexity. youtube.com Milder or more selective oxidation methods might be employed to introduce a carbonyl or hydroxyl group on the propyl chain, but this would likely require careful selection of reagents to avoid side reactions on the aromatic ring or with the ester group.

Transformations of the Methyl Ester Group

Hydrolysis to the Corresponding Carboxylic Acid (3-Bromo-4-propoxybenzoic acid)

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-Bromo-4-propoxybenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, the ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is subsequently protonated by the solvent. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Alternatively, acid-catalyzed hydrolysis can be employed. This involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

General Reaction Scheme for Hydrolysis:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 3-Bromo-4-propoxybenzoic acid |

| This compound | H₃O⁺, Δ | 3-Bromo-4-propoxybenzoic acid |

Transesterification Reactions with Other Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com For the conversion of this compound to other esters, using the desired alcohol as the solvent in the presence of a catalyst is a common strategy. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester) is used. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Examples of Transesterification Reactions:

| Starting Ester | Alcohol | Catalyst | Product |

| This compound | Ethanol | Acid or Base | Ethyl 3-bromo-4-propoxybenzoate |

| This compound | Isopropanol | Acid or Base | Isopropyl 3-bromo-4-propoxybenzoate |

Reduction to Aldehyde or Alcohol Derivatives

The methyl ester group of this compound can be reduced to either a primary alcohol (3-bromo-4-propoxybenzyl alcohol) or an aldehyde (3-bromo-4-propoxybenzaldehyde). The choice of reducing agent is crucial in determining the outcome of the reaction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The partial reduction of the ester to an aldehyde is a more delicate transformation. It requires the use of less reactive, sterically hindered reducing agents at low temperatures. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose. The reaction is carefully controlled to prevent over-reduction to the alcohol. The existence of 3-bromo-4-propoxybenzaldehyde (B1335535) is confirmed by its commercial availability. biosynth.comreagentia.eu

Reduction Pathways:

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄, Et₂O 2. H₂O | 3-bromo-4-propoxybenzyl alcohol |

| This compound | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 3-bromo-4-propoxybenzaldehyde |

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzene ring of this compound is substituted with three groups: a bromo group, a propoxy group, and a methyl ester group. These substituents influence both the rate and the position of electrophilic aromatic substitution reactions.

Directing Effects of Substituents

The directing effect of each substituent determines the position of attack by an incoming electrophile. These effects are a combination of resonance and inductive effects.

Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is a strong activating group and an ortho, para-director. The oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect outweighs its electron-withdrawing inductive effect.

Bromo Group (-Br): The bromo group is a deactivating group but an ortho, para-director. While it is electronegative and withdraws electron density from the ring through the inductive effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It strongly withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the positions ortho and para to the strongly activating propoxy group are positions 3 and 5, and position 6 respectively. The position ortho to the bromo group is position 2 and 4. The position meta to the deactivating methyl ester group is position 3 and 5. The directing effects of the substituents are summarized in the table below.

Directing Effects of Substituents on this compound:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOCH₃ | 1 | Deactivating | meta (to positions 3 & 5) |

| -Br | 3 | Deactivating | ortho, para (to positions 2, 4 & 6) |

| -OCH₂CH₂CH₃ | 4 | Activating | ortho, para (to positions 3 & 5) |

Considering the combined effects, the powerful activating and ortho, para-directing propoxy group at position 4, along with the ortho, para-directing bromo group at position 3, will predominantly direct incoming electrophiles to the available positions that are activated. The most likely positions for electrophilic attack would be positions 2 and 6, which are ortho to the bromo and meta to the propoxy, and ortho to the propoxy and meta to the bromo, respectively. The deactivating effect of the methyl ester group will make substitution at position 5 less favorable.

Nitration, Sulfonation, and Halogenation Reactions

Nitration: The nitration of an aromatic ring introduces a nitro group (-NO₂). This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.orgyoutube.com Given the directing effects of the substituents on this compound, nitration is expected to occur at the positions activated by the propoxy and bromo groups, likely positions 2 or 6.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). Similar to nitration, the substitution pattern will be governed by the existing substituents, with the sulfonic acid group expected to add to one of the activated positions.

Halogenation: Halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile. The incoming halogen atom will be directed to the positions activated by the propoxy and bromo groups.

Predicted Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-nitro-3-bromo-4-propoxybenzoate and/or Methyl 6-nitro-3-bromo-4-propoxybenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-sulfo-3-bromo-4-propoxybenzoate and/or Methyl 6-sulfo-3-bromo-4-propoxybenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 2,3-dibromo-4-propoxybenzoate and/or Methyl 3,6-dibromo-4-propoxybenzoate |

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of this compound enables the synthesis of a wide array of analogues with modified physical, chemical, and biological properties. Key strategies involve modifications of the alkyl chain of the ether, as well as the introduction of new functional groups onto the aromatic core.

The propoxy group at the C4 position of the benzoate ring can be modified to introduce a variety of other alkyl or aryl ether functionalities. A common synthetic route to achieve this involves the cleavage of the propyl ether to the corresponding phenol, followed by re-alkylation or arylation.

The synthesis of the parent compound, this compound, typically starts from Methyl 3-bromo-4-hydroxybenzoate. rsc.orgnih.gov This precursor can be alkylated using a suitable propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This same intermediate, Methyl 3-bromo-4-hydroxybenzoate, serves as a crucial branch point for introducing diverse alkyl chains.

A general two-step approach for modifying the alkyl chain is outlined below:

Ether Cleavage: The propoxy group of this compound can be cleaved to yield Methyl 3-bromo-4-hydroxybenzoate. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Re-alkylation (Williamson Ether Synthesis): The resulting phenol can then be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophile is subsequently reacted with a variety of alkylating agents (R-X, where X is a leaving group like Br, I, or OTs) to introduce new alkyl chains.

This strategy allows for the synthesis of a broad spectrum of analogues with varying chain lengths, branching, and the incorporation of other functional groups within the new alkyl moiety.

| Starting Material | Reagents | Product | Purpose of Modification |

| Methyl 3-bromo-4-hydroxybenzoate | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Methyl 3-bromo-4-alkoxybenzoate | To study the effect of alkyl chain length and branching on compound properties. |

| Methyl 3-bromo-4-hydroxybenzoate | Ethylene glycol derivative, Base | Methyl 3-bromo-4-(poly)ethoxybenzoate | To enhance solubility and pharmacokinetic properties. |

| Methyl 3-bromo-4-hydroxybenzoate | Benzyl halide, Base | Methyl 3-bromo-4-(benzyloxy)benzoate | To introduce an aryl group and potential for further functionalization. |

This table presents hypothetical reaction pathways based on standard organic synthesis methodologies.

The bromine atom at the C3 position of this compound is a key handle for introducing a wide range of functional groups onto the aromatic ring through various cross-coupling reactions. The electron-donating nature of the propoxy group and the electron-withdrawing nature of the methyl ester influence the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov this compound can be reacted with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or vinyl groups at the C3 position. rsc.orgbeilstein-journals.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce 3-amino-4-propoxybenzoate derivatives. nih.govchemspider.com The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for successful amination. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl moiety at the C3 position, which can be a valuable precursor for further transformations.

Heck Coupling: This reaction allows for the introduction of an alkene at the C3 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Other Functionalization Reactions:

Cyanation: The bromo substituent can be replaced with a cyano group using reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carbonylation: Palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol can be used to introduce an additional ester group at the C3 position.

The table below summarizes some of the key derivatization reactions at the C3 position.

| Reaction Type | Reagents and Catalysts | Functional Group Introduced | Resulting Compound Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Vinyl | 3-Aryl-4-propoxybenzoates |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino (NR¹R²) | 3-Amino-4-propoxybenzoates |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) salt, Base | Alkynyl | 3-Alkynyl-4-propoxybenzoates |

| Cyanation | CuCN or Pd catalyst with a cyanide source | Cyano | 3-Cyano-4-propoxybenzoates |

This table outlines common cross-coupling reactions applicable to aryl bromides like this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to Methyl 3 Bromo 4 Propoxybenzoate and Its Analogues

Principles of Structure-Activity Relationship (SAR) Analysis in Molecular Design

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug design, predicated on the principle that the biological activity of a molecule is directly related to its chemical structure. patsnap.comwikipedia.orgnumberanalytics.com The primary goal of SAR analysis is to identify the key structural components, known as pharmacophores, that are essential for a compound's desired biological effect and to understand how modifications to these features can impact its activity. pharmacologymentor.comdrugdesign.org

The process of SAR analysis involves the systematic alteration of a molecule's structure and the subsequent evaluation of these changes on its biological activity. drugdesign.org This can involve adding, removing, or modifying functional groups to enhance efficacy, reduce side effects, or improve pharmacokinetic properties. pharmacologymentor.com By observing these effects, researchers can build a qualitative understanding of which parts of the molecule are crucial for its function. patsnap.comdrugdesign.org

Key principles of SAR analysis include:

Molecular Modification: Altering the chemical structure to improve desired biological activities or minimize adverse effects. pharmacologymentor.com

Pharmacophore Identification: Pinpointing the essential structural features responsible for a compound's activity. pharmacologymentor.com

Predictive Modeling: Utilizing empirical data to forecast the biological responses of new, unsynthesized compounds. pharmacologymentor.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) extends the principles of SAR by establishing mathematical models that quantitatively correlate the chemical structure of a compound with its biological activity. pharmacologymentor.comwikipedia.org This approach is instrumental in modern drug design, allowing for the prediction of a compound's potency and efficacy before it is synthesized. nih.govjocpr.com

Selection and Calculation of Molecular Descriptors (e.g., electronic, steric, topological)

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that represent the physicochemical properties of a molecule. pharmacologymentor.comucsb.edu A wide array of descriptors can be calculated, broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as electron density, partial charges, and dipole moments. ucsb.edu They are crucial for understanding electrostatic interactions. Examples include Hammett constants, which quantify the electron-donating or electron-withdrawing ability of substituents. unipd.it

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. ucsb.edu They are important for determining how a molecule fits into a binding site. Examples include molecular weight and van der Waals volume.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.educhitkara.edu.in

The selection of appropriate descriptors is a critical step in building a robust QSAR model. nih.govpharmatutor.org It often involves a combination of expert knowledge and computational methods to identify the descriptors most relevant to the biological activity being studied. pharmatutor.org

Statistical Approaches for QSAR Model Building (e.g., regression, machine learning)

Once the molecular descriptors have been calculated for a set of compounds with known biological activities, statistical methods are employed to build the QSAR model. nih.govprotoqsar.com The goal is to find a mathematical equation that best describes the relationship between the descriptors and the activity. unipd.it

Common statistical approaches include:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the biological activity. nih.gov

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them. nih.gov

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) are increasingly being used. nih.govslideshare.netacs.org These methods can capture complex, non-linear relationships between structure and activity. pharmatutor.org

The validity of a QSAR model is assessed through various statistical parameters and validation techniques to ensure its predictive power for new compounds. protoqsar.com

Identification of Key Structural Features Influencing Chemical Reactivity and Molecular Recognition

The chemical reactivity and molecular recognition of Methyl 3-bromo-4-propoxybenzoate are governed by the interplay of its constituent functional groups and their arrangement on the aromatic ring. numberanalytics.comnumberanalytics.com

Impact of Substituent Position and Nature (e.g., Bromine, Propoxy, Methyl Ester)

The substituents on the benzene (B151609) ring significantly influence the molecule's electronic properties and, consequently, its reactivity. lumenlearning.comlibretexts.org

Bromine Atom: As a halogen, bromine is an electron-withdrawing group due to its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, it also has lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the bromine atom is at the meta position relative to the methyl ester group.

Propoxy Group: The propoxy group (-OCH2CH2CH3) is an alkoxy group, which is strongly electron-donating through resonance due to the lone pairs on the oxygen atom. byjus.com This effect activates the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions. lumenlearning.com

Methyl Ester Group: The methyl ester group (-COOCH3) is an electron-withdrawing group, both inductively and through resonance. libretexts.org This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

A kinetic study of nucleophilic substitution reactions of substituted phenyl benzoates has shown that the nature of the substituent on both the benzoyl and the phenyl parts of the molecule significantly affects the reaction rate and mechanism. nih.gov For instance, electron-withdrawing groups on the benzoyl moiety generally increase the rate of nucleophilic attack. nih.gov

Conformational Preferences and Their Role in Interactions

The three-dimensional shape, or conformation, of a molecule plays a critical role in its ability to interact with other molecules, such as biological receptors or enzymes. nih.govexlibrisgroup.com The conformation of this compound is influenced by the rotation around the single bonds, particularly the C-O bonds of the propoxy and methyl ester groups.

The propoxy group can adopt various conformations due to the flexibility of the propyl chain. The orientation of the propoxy group relative to the benzene ring can affect the steric hindrance around the adjacent positions and can also influence the electronic communication between the propoxy group and the ring. Studies on anisole (B1667542) (methoxybenzene) and its derivatives have shown that the methoxy (B1213986) group prefers to be coplanar with the benzene ring to maximize resonance stabilization. acs.org A similar preference would be expected for the propoxy group in this compound.

The table below summarizes the key structural features and their expected influence on the properties of this compound.

| Feature | Type | Expected Influence on Reactivity |

| Bromine | Electron-withdrawing (inductive), Ortho-para directing (resonance) | Deactivates the ring towards electrophilic substitution. |

| Propoxy Group | Electron-donating (resonance), Ortho-para directing | Activates the ring towards electrophilic substitution. |

| Methyl Ester | Electron-withdrawing (inductive and resonance), Meta directing | Deactivates the ring towards electrophilic substitution. |

This detailed analysis of the structural components of this compound provides a solid foundation for predicting its chemical behavior and for designing new analogs with potentially enhanced or modified activities.

Predictive Capabilities of SAR/QSAR in Guiding Rational Molecular Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful predictive tools in modern chemistry. For a specific molecule like this compound, these methodologies offer a theoretical framework to guide the rational design of new analogues with tailored chemical properties. By systematically altering the structure of the parent molecule and correlating these changes with shifts in physicochemical or biological properties, researchers can develop robust predictive models.

Hypothesis Generation for Chemical Transformations

QSAR models are instrumental in generating hypotheses for chemical transformations that can lead to molecules with improved or desired characteristics. By analyzing the coefficients and terms within a QSAR equation, chemists can infer the influence of various structural, electronic, and steric factors.

For instance, a hypothetical QSAR model for a particular property of benzoate (B1203000) analogues might look like:

Property = c0 + c1(σ) + c2(logP) + c3(Es)

Where:

σ (Sigma) represents the electronic effect of a substituent (Hammett constant).

logP is the logarithm of the partition coefficient, a measure of hydrophobicity.

Es is a steric parameter (Taft parameter).

c0, c1, c2, c3 are coefficients determined from regression analysis.

Based on such a model, hypotheses for modifying this compound can be formulated. For example, if the coefficient for logP (c2) is positive, it suggests that increasing hydrophobicity enhances the desired property. This would lead to the hypothesis that replacing the propoxy group with a longer alkoxy chain (e.g., butoxy, pentoxy) could be a beneficial transformation. Conversely, if the coefficient for the steric parameter (c3) is negative, it would suggest that bulky substituents are detrimental, guiding researchers to explore smaller groups.

The bromine atom's contribution can also be assessed. Its electron-withdrawing nature and size can be compared to other halogens or functional groups to hypothesize about their potential impact on activity.

Table 1: Hypothetical SAR Data for Analogues of this compound

This table illustrates how systematic modifications can lead to different physicochemical properties, forming the basis for SAR and subsequent QSAR analysis.

| Compound Name | R1 (Position 3) | R2 (Position 4) | logP (Predicted) | Electronic Effect (σ_para of R2) |

| This compound | Br | OCH2CH2CH3 | 3.5 | -0.25 |

| Methyl 3-bromo-4-ethoxybenzoate | Br | OCH2CH3 | 3.0 | -0.24 |

| Methyl 3-bromo-4-butoxybenzoate | Br | O(CH2)3CH3 | 4.0 | -0.25 |

| Methyl 3-chloro-4-propoxybenzoate | Cl | OCH2CH2CH3 | 3.3 | -0.25 |

| Methyl 3-iodo-4-propoxybenzoate | I | OCH2CH2CH3 | 3.8 | -0.25 |

| Methyl 3-bromo-4-hydroxybenzoate | Br | OH | 2.4 | -0.37 |

In Silico Screening for Novel Analogues with Desired Chemical Profiles

In silico screening, powered by predictive QSAR models, allows for the rapid evaluation of large virtual libraries of compounds without the need for their physical synthesis and testing. This computational approach significantly accelerates the discovery and optimization process.

Once a reliable and validated QSAR model is established for a series of compounds related to this compound, it can be used to screen a vast number of virtual analogues. These analogues can be generated by computationally introducing a wide variety of substituents at different positions of the benzoate ring.

The screening process involves:

Generation of a Virtual Library: A large set of virtual molecules is created by systematically modifying the structure of this compound. This can include variations in the halogen at position 3, changes in the length and branching of the alkoxy group at position 4, and modifications to the ester group.

Calculation of Molecular Descriptors: For each virtual analogue, the same set of molecular descriptors used to build the QSAR model is calculated. These descriptors can encompass electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Prediction of Chemical Profile: The validated QSAR model is then applied to the calculated descriptors of each virtual analogue to predict its chemical profile or activity.

Prioritization of Candidates: Based on the predicted values, the virtual analogues are ranked. Those predicted to have the most desirable profiles are prioritized for synthesis and experimental validation.

Table 2: In Silico Screening of Hypothetical Analogues

This table provides a simplified example of how in silico screening might identify promising candidates from a virtual library based on a predictive QSAR model.

| Compound Name | R1 | R2 | Predicted Activity/Property | Priority for Synthesis |

| Methyl 3-bromo-4-isopropoxybenzoate | Br | OCH(CH3)2 | 8.2 | High |

| Methyl 3-fluoro-4-propoxybenzoate | F | OCH2CH2CH3 | 7.5 | Medium |

| Methyl 3-bromo-4-(cyclopentyloxy)benzoate | Br | O-c-C5H9 | 9.1 | High |

| Ethyl 3-bromo-4-propoxybenzoate | Br | OCH2CH2CH3 | 6.8 | Low |

| Methyl 3-cyano-4-propoxybenzoate | CN | OCH2CH2CH3 | 8.5 | High |

This predictive capability not only saves significant time and resources but also enables a more focused and intelligent approach to molecular design, steering research towards compounds with a higher probability of success. The integration of SAR and QSAR methodologies is, therefore, a cornerstone of modern chemical research and development.

Advanced Applications in Materials Science and Organic Synthesis

Methyl 3-bromo-4-propoxybenzoate as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of reactive functional groups makes this compound a valuable precursor in the synthesis of intricate molecular architectures. The presence of the bromo substituent, the ester, and the alkoxy group allows for a variety of chemical modifications, rendering it a highly adaptable starting material.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of various heterocyclic rings. While direct synthetic examples using this specific compound are not extensively documented, its potential can be inferred from established synthetic routes for analogous structures.

For instance, the synthesis of benzofuran derivatives often involves the reaction of substituted phenols with various coupling partners. nih.govnih.govacs.orgresearchgate.netresearchgate.net By hydrolyzing the ester group of this compound to the corresponding carboxylic acid and potentially modifying the propoxy group, it could serve as a precursor for functionalized benzofurans. These compounds are known for their wide range of biological activities.

Similarly, benzoxazoles , another important class of heterocyclic compounds, are typically synthesized from ortho-aminophenols. organic-chemistry.orgnih.gov Through a series of functional group interconversions, this compound could be converted into a suitable aminophenol derivative, thereby enabling its use in the synthesis of tailored benzoxazole (B165842) structures.

The synthesis of quinolines and their derivatives, which are known for their diverse pharmacological properties, often starts from substituted anilines or related compounds. chemicalbook.comnih.gov The functional groups on this compound provide the necessary handles to construct the required precursors for quinoline (B57606) synthesis through established methodologies like the Friedländer annulation or similar cyclization strategies. The bromo- and propoxy-substituents can be used to modulate the electronic properties and solubility of the final heterocyclic products.

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on the reactivity of similar precursors.

| Heterocyclic System | Key Precursor Type | Relevant Synthetic Methodologies | Potential Application of Resulting Heterocycle |

| Benzofuran | Substituted Phenols | Palladium- or Copper-catalyzed cyclizations | Pharmaceuticals, Agrochemicals, Organic Electronics |

| Benzoxazole | o-Aminophenols | Condensation with aldehydes or carboxylic acids | Medicinal Chemistry, Optical Brighteners |

| Quinoline | Substituted Anilines | Friedländer Synthesis, Combes Quinoline Synthesis | Antimalarials, Antiseptics, Catalysts |

The development of advanced organic materials with tailored properties is a rapidly growing field. The structural features of this compound make it an attractive intermediate for creating such materials. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build larger conjugated systems. mdpi.com These extended π-systems are often the basis for materials with interesting optical and electronic properties.

Furthermore, the propoxy group can enhance the solubility of the resulting materials in organic solvents, which is crucial for their processing and application in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ester group can be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to surfaces or to other functional units.

Integration into Polymer Chemistry and Macromolecular Design

The functional groups present in this compound offer several avenues for its integration into the field of polymer chemistry.

While there are no direct reports of using this compound as a monomer, its structure can be modified to create polymerizable derivatives. For example, the propoxy group could be replaced with a hydroxyalkoxy chain, which can then be esterified with acrylic acid or methacrylic acid to form an acrylate (B77674) or methacrylate (B99206) monomer. Such monomers, containing a bromo-substituted aromatic ring, could be polymerized to produce polymers with a high refractive index or specific flame-retardant properties. The synthesis of functional monomers from starting materials like chloromethylstyrene highlights the general strategy of converting a stable compound into a polymerizable one. nih.govrsc.org

The following table illustrates a hypothetical pathway to a functional monomer derived from this compound.

| Starting Material | Reaction Steps | Resulting Monomer | Potential Polymer Properties |

| Methyl 3-bromo-4-hydroxybenzoate nih.gov | 1. Etherification with 2-chloroethanol (B45725) 2. Esterification with acryloyl chloride | 2-((2-Bromo-4-(methoxycarbonyl)phenoxy)ethyl) acrylate | High refractive index, flame retardancy, modifiable backbone |

The difunctional nature of this compound (after suitable modification) suggests its potential use as a cross-linking agent. For instance, conversion of the ester to a carboxylic acid and the bromo group to another reactive site (e.g., an amino or hydroxyl group) would create a molecule capable of linking two polymer chains together. Cross-linking is a critical process for improving the mechanical strength, thermal stability, and solvent resistance of polymers. google.com

Role in the Design and Synthesis of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers